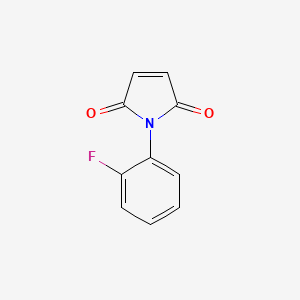

1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

説明

特性

IUPAC Name |

1-(2-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQAFSGPGGEGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390027 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63566-53-0 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Based on 2-Fluoroacetophenone (Route A)

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | 2-fluoroacetophenone | Commercially available |

| Condensation | Condensation of 2-fluoroacetophenone with allylamine | Forms an intermediate compound |

| Cyclization | Cyclization of intermediate in presence of metallic catalyst and ligand | Catalysts such as Pd/C or other transition metals; mild conditions preferred |

| Oxidation | Oxidation of cyclized intermediate to yield 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione | Oxidizing agents like hydrogen peroxide or potassium permanganate |

- Use of efficient catalysts to improve yield and reaction rate.

- Mild reaction conditions to minimize by-products and ensure safety.

- Purification by recrystallization to achieve high purity.

This method is well-documented for its reliability but involves multiple steps and intermediate isolations, which can increase cost and waste generation.

Method Based on 2-Fluorobenzaldehyde and Maleic Anhydride (Route B)

- 2-fluorobenzaldehyde reacts with maleic anhydride in the presence of a catalyst.

- The reaction is typically conducted under reflux in a suitable solvent for several hours.

- The product is isolated after work-up and purification.

| Parameter | Details |

|---|---|

| Starting Materials | 2-fluorobenzaldehyde, maleic anhydride |

| Catalyst | Acidic or Lewis acid catalysts |

| Solvent | Common organic solvents (e.g., toluene) |

| Reaction Conditions | Heating under reflux for extended time |

| Scale-up | Adapted for industrial continuous flow reactors |

This method is simpler in terms of starting materials but may require longer reaction times and careful control of conditions to optimize yield.

One-Pot Synthesis Using 2-(2-fluorobenzoyl) Malononitrile (Patented Method)

Process Summary:

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 2-(2-fluorobenzoyl) malononitrile in solvent (e.g., tetrahydrofuran) | Solvent ratio approx. 1:5 (substrate:solvent) |

| 2 | Add metal catalyst (e.g., 10% Pd/C, Pt/C, Pd(OH)2, Zn powder) and glacial acetic acid | Vacuum and nitrogen purging cycles to remove oxygen |

| 3 | Pressurize with hydrogen and heat to perform first reduction | Controlled temperature, hydrogen atmosphere |

| 4 | Cool, filter catalyst, add Raney nickel and water | Repeat vacuum and nitrogen purging, pressurize with hydrogen for second reduction |

| 5 | Filter Raney nickel, concentrate filtrate under reduced pressure until solids form | Cooling and addition of tetrahydrofuran aqueous solution for crystallization |

| 6 | Stir, filter, wash with water, and dry to obtain pure this compound | High yield and purity, environmentally friendly due to reduced waste and fewer isolation steps |

- One-pot synthesis reduces intermediate handling.

- Lower solvent waste and environmental impact.

- Suitable for industrial scale-up with high yield and purity.

- Avoids multi-step separations common in other methods.

This method is considered superior for industrial production due to efficiency and sustainability.

Comparative Summary of Preparation Methods

| Feature | Route A (2-fluoroacetophenone) | Route B (2-fluorobenzaldehyde + maleic anhydride) | One-Pot Method (2-(2-fluorobenzoyl) malononitrile) |

|---|---|---|---|

| Starting Materials | 2-fluoroacetophenone, allylamine | 2-fluorobenzaldehyde, maleic anhydride | 2-(2-fluorobenzoyl) malononitrile |

| Number of Steps | Multiple (condensation, cyclization, oxidation) | Single-step condensation under reflux | Two-step reduction in one pot |

| Catalysts | Metallic catalysts (Pd, Pt, etc.) | Acidic or Lewis acid catalysts | Metal catalysts (Pd/C, Raney nickel) |

| Reaction Conditions | Mild, controlled | Reflux heating | Hydrogen atmosphere, controlled temperature |

| Purification | Recrystallization | Standard work-up and purification | Crystallization after concentration |

| Environmental Impact | Moderate (multiple steps, solvent use) | Moderate | Low (reduced waste, fewer isolations) |

| Industrial Suitability | Good, but complex | Good, scalable | Excellent, optimized for mass production |

| Yield and Purity | High | Moderate to high | High |

Research Findings and Notes

- The fluorine substitution on the phenyl ring influences the reactivity and stability of the pyrrole-2,5-dione core, necessitating careful choice of catalysts and conditions to avoid side reactions.

- Oxidation and reduction steps are critical for ring formation and functional group adjustments; common oxidants include hydrogen peroxide and potassium permanganate, while reductions often use hydrogen gas with metal catalysts or hydride reagents.

- The one-pot method significantly reduces organic solvent waste and operational complexity, aligning with green chemistry principles and industrial demands.

- Analytical characterization (IR, NMR) confirms the structure and purity of the synthesized compound, with typical signals corresponding to the pyrrole ring and fluorophenyl substituent.

化学反応の分析

1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products:

Oxidation Products: Oxides of the pyrrole ring.

Reduction Products: Reduced pyrrole derivatives.

Substitution Products: Various substituted pyrrole compounds

科学的研究の応用

Chemical Synthesis and Properties

1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione is synthesized through several key steps:

- Starting Material : The synthesis typically begins with 2-fluoroacetophenone.

- Condensation Reaction : It is condensed with allylamine to form an intermediate.

- Cyclization : The intermediate undergoes cyclization in the presence of a catalyst to form the pyrrole ring.

- Oxidation : Finally, oxidation yields the desired compound.

This compound can undergo various chemical reactions, including oxidation and reduction, leading to diverse derivatives that have potential applications in different fields .

Chemistry

This compound serves as a building block in organic synthesis. Its structure allows for the creation of complex organic molecules, making it valuable in developing new materials and specialty chemicals .

Biological Activities

Research has shown that this compound exhibits promising antimicrobial and anticancer properties . For instance, derivatives of pyrrole-2,5-dione have been effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Additionally, studies indicate that these compounds can inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It has been investigated for inducing self-renewal in stem/progenitor cells, which could have implications for regenerative medicine . The compound activates signaling pathways that are crucial for maintaining stem cell properties while controlling differentiation processes .

| Compound Derivative | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 3.12 | Antimicrobial |

| Compound B | 6.25 | Anticancer |

| Compound C | 12.5 | Anti-inflammatory |

This table summarizes the biological activities of selected derivatives of this compound based on MIC values against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated significant antimicrobial activity against common bacterial strains. The derivatives were tested using broth microdilution methods to determine their effectiveness and potential as therapeutic agents .

作用機序

1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

Indole Derivatives: Both indole and pyrrole derivatives share a heterocyclic structure but differ in their biological activities and applications.

Fluorophenyl Compounds: Compounds with fluorophenyl groups exhibit unique chemical properties, such as increased stability and reactivity.

Pyrrole Derivatives: Various pyrrole derivatives are studied for their diverse chemical and biological properties .

類似化合物との比較

Substituent Effects on Reactivity and Properties

The position and nature of substituents on the phenyl ring significantly influence electronic and steric properties:

- Ortho vs. Para-substituted derivatives generally exhibit higher electronic stabilization due to resonance effects. In protein conjugation studies, 1-(pent-4-en-1-yl)-1H-pyrrole-2,5-dione (a maleimide with an alkenyl chain) demonstrated efficient thiol reactivity under mild conditions, suggesting that steric bulk from ortho substituents may slow conjugation kinetics .

- Halogen-Type Comparison: Bromine (1-(2-bromophenyl)-1H-pyrrole-2,5-dione, ) and chlorine (1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione, ) substituents enhance electrophilicity more than fluorine due to their larger atomic size and polarizability. However, fluorine’s electronegativity improves metabolic stability and bioavailability in drug candidates.

Physicochemical Properties

Key data from analogous compounds:

- Solubility : Fluorine’s electronegativity enhances solubility in polar solvents compared to bulkier substituents (e.g., trifluoromethyl or cyclohexyl groups) .

- Stability : Maleimides with electron-withdrawing groups (e.g., fluorine, nitro) exhibit greater hydrolytic stability than electron-donating substituents .

生物活性

1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a fluorine atom in the phenyl ring enhances its chemical properties, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and results from relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.15 g/mol. Its structure includes a pyrrole ring substituted with a 2-fluorophenyl group, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.15 g/mol |

| Functional Groups | Pyrrole, Fluorine |

Anticancer Activity

Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance, a study evaluated the antiproliferative effects of several pyrrole derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer and HepG-2 for liver cancer). Compounds similar to this compound showed enhanced activity compared to standard treatments like doxorubicin .

Cholesterol Absorption Inhibition

This compound has been investigated for its role as a cholesterol absorption inhibitor. A study indicated that certain derivatives could suppress lipid accumulation in macrophages and reduce inflammatory responses associated with atherosclerosis. Notably, one derivative exhibited stronger cholesterol absorption inhibition than ezetimibe, a commonly used cholesterol-lowering medication .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. A series of related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds derived from pyrrole-2,5-dione have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For example, some derivatives displayed selective inhibition of COX-2 over COX-1, suggesting potential anti-inflammatory applications .

- Modulation of Lipid Metabolism : The ability to inhibit cholesterol absorption suggests that these compounds may interfere with lipid metabolism pathways in macrophages, leading to reduced foam cell formation and inflammation .

Case Studies

Several studies have highlighted the biological efficacy of pyrrole derivatives:

- Antiproliferative Effects : A study synthesized various pyrrole derivatives and tested them against cancer cell lines using the MTT assay. Results indicated that certain compounds were significantly more effective than doxorubicin against MCF-7 cells .

- Cholesterol Inhibition : In vitro studies showed that specific derivatives could inhibit lipid accumulation in macrophages while reducing pro-inflammatory cytokine release (e.g., TNF-α) in a dose-dependent manner .

- Antimicrobial Screening : A series of synthesized pyrrole derivatives were screened against multiple bacterial strains with promising results indicating potent antimicrobial activity compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous bromophenyl derivatives (e.g., 1-(2-bromophenyl)-1H-pyrrole-2,5-dione) are prepared using maleimide precursors and halogenated aryl amines under reflux in polar aprotic solvents like DMF or THF . Optimization involves adjusting catalyst loading (e.g., Pd for coupling reactions), temperature (80–120°C), and reaction time (12–24 hours). Purity is validated via TLC and recrystallization from ethanol .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the fluorophenyl substituent’s position and pyrrole-dione backbone. The fluorine atom induces deshielding in adjacent protons, observable at δ 7.2–7.8 ppm .

- IR : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-F) are diagnostic .

- HPLC/GC-MS : Used to assess purity (>95%) and detect byproducts like unreacted maleimide or halogenated intermediates .

Q. What are the key physical properties relevant to experimental handling?

- Solubility : Sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane.

- Melting Point : Analogous compounds (e.g., 1-(2-methoxyphenyl) derivatives) melt at 150–160°C, suggesting similar thermal stability .

- Crystal Structure : Planar pyrrole-dione ring with a dihedral angle of ~78° relative to the fluorophenyl group, confirmed via single-crystal XRD .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing fluorine atom reduces electron density on the pyrrole ring, enhancing electrophilic substitution resistance but facilitating nucleophilic attacks at the dione carbonyl groups. Computational studies (DFT) show decreased HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs, impacting charge-transfer interactions in supramolecular systems .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrole-diones?

Discrepancies often arise from impurities or assay variability. For example, residual solvents (e.g., DMF) may inhibit enzyme activity. Mitigation includes:

- Rigorous Purification : Column chromatography followed by recrystallization.

- Dose-Response Validation : Replicate assays across multiple cell lines or enzymatic models .

- Metabolite Screening : LC-MS/MS to identify degradation products interfering with bioactivity .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinases) by modeling hydrogen bonds between the dione moiety and active-site residues.

- QSAR : Correlates substituent electronegativity (e.g., F vs. Cl) with inhibitory potency. Fluorine’s small size and high electronegativity improve binding entropy in hydrophobic pockets .

Q. What advanced techniques characterize crystallographic and electronic structures?

Q. What are the key safety protocols for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust formation.

- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before incineration, as fluorinated compounds may generate HF upon combustion .

Methodological Notes

- Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for DMF) to prevent hydrolysis of maleimide precursors .

- Data Validation : Cross-reference XRD results with Cambridge Structural Database entries for analogous compounds .

- Contradiction Analysis : Use control experiments (e.g., fluorine-free analogs) to isolate electronic effects from steric factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。